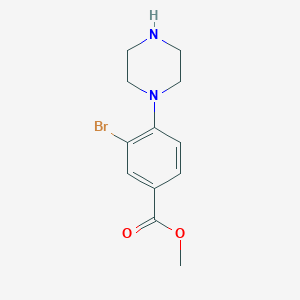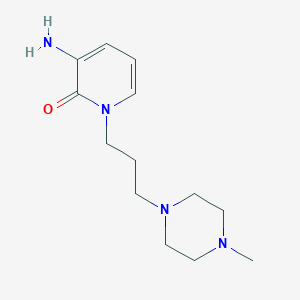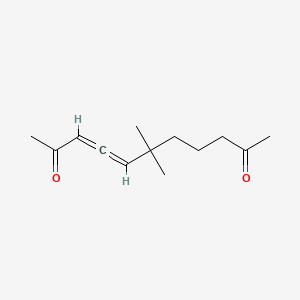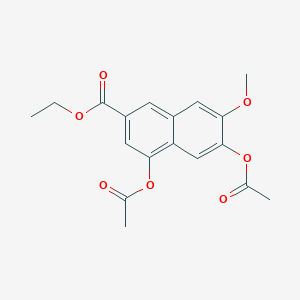
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a compound that belongs to the class of tetrahydropyridine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the tosyl group and the ethyl ester functionality in this compound makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
The synthesis of ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves a [4 + 2] annulation reaction. This reaction is catalyzed by phosphine and involves the reaction between 2-alkyl-but-2,3-dienoates and aldimines . The reaction proceeds with high efficiency and diastereoselectivity, often yielding the desired tetrahydropyridine derivatives in over 90% isolated yields . The reaction conditions usually involve the use of tri-n-butylphosphine as a catalyst and dichloromethane as the solvent at room temperature .
Análisis De Reacciones Químicas
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound undergoes electrocyclization via resonance stabilization, followed by reduction through acid or borohydride stimulation . This process leads to the formation of biologically active intermediates that can interact with various enzymes and receptors in the body .
Comparación Con Compuestos Similares
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate can be compared with other similar compounds such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in the synthesis of pharmaceuticals. The uniqueness of this compound lies in its tosyl group and ethyl ester functionality, which provide specific reactivity and applications in organic synthesis.
Propiedades
Fórmula molecular |
C15H19NO4S |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
ethyl 1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-3-20-15(17)13-8-10-16(11-9-13)21(18,19)14-6-4-12(2)5-7-14/h4-8H,3,9-11H2,1-2H3 |
Clave InChI |
LWQBZLFTQNWOPR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)








![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
